molecular formula C15H9Cl2NS B12604489 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine CAS No. 647025-78-3

4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine

Cat. No.: B12604489
CAS No.: 647025-78-3
M. Wt: 306.2 g/mol
InChI Key: SRRDWCVFMHZALO-UHFFFAOYSA-N
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Description

4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzylidene group at the 4-position and chlorine atoms at the 6 and 8 positions on the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine typically involves the cyclization of 2-thioformylaminodiphenylacetylene. This process can be achieved through the Sonogashira coupling of (2-iodophenyl)formamide with phenylacetylene, followed by thionation using P4S10 in boiling tetrahydrofuran (THF). The resulting 2-thioformylaminodiphenylacetylene undergoes cyclization to form the desired benzothiazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but lack the benzylidene group and chlorine substitutions.

    2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and exhibit different biological activities.

Uniqueness

4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is unique due to the presence of the benzylidene group and chlorine atoms, which confer distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and make it a valuable compound for further research .

Properties

CAS No.

647025-78-3

Molecular Formula

C15H9Cl2NS

Molecular Weight

306.2 g/mol

IUPAC Name

4-benzylidene-6,8-dichloro-3,1-benzothiazine

InChI

InChI=1S/C15H9Cl2NS/c16-11-7-12-14(6-10-4-2-1-3-5-10)19-9-18-15(12)13(17)8-11/h1-9H

InChI Key

SRRDWCVFMHZALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)Cl)Cl)N=CS2

Origin of Product

United States

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